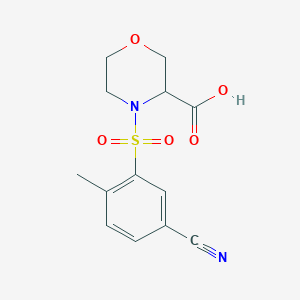
4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid, also known as SMCC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. SMCC is a sulfonamide-containing compound that has been shown to have potential therapeutic effects in various diseases.
Mécanisme D'action
The exact mechanism of action of 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid is not fully understood. However, it has been proposed that 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid inhibits the activity of certain enzymes and proteins that are involved in the pathogenesis of various diseases. 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the development of inflammation and pain.
Biochemical and Physiological Effects:
4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has also been shown to reduce inflammation and pain in animal models. In addition, 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been shown to have a neuroprotective effect in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid in lab experiments is its high purity and stability. 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid is a white solid that can be easily synthesized and purified. However, one of the limitations of using 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid in lab experiments is its low solubility in water. This can make it difficult to dissolve 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid in aqueous solutions.
Orientations Futures
There are several future directions for the research on 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid. One of the areas of interest is the development of new drugs based on 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid for the treatment of cancer, inflammation, and pain. Another area of interest is the study of the mechanism of action of 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid and its interaction with various enzymes and proteins. In addition, the development of new synthetic methods for the preparation of 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid and its derivatives is an area of active research.
In conclusion, 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid is a sulfonamide-containing compound that has gained significant attention in scientific research due to its potential therapeutic effects. 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been shown to have antitumor, anti-inflammatory, and analgesic properties. The synthesis of 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid involves the reaction of 4-(5-cyano-2-methylphenyl)sulfonyl chloride with morpholine-3-carboxylic acid in the presence of a base. 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has various biochemical and physiological effects and has been used in the development of new drugs for the treatment of cancer, inflammation, and pain. The future directions for the research on 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid include the development of new drugs, the study of the mechanism of action, and the development of new synthetic methods.
Méthodes De Synthèse
The synthesis of 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid involves the reaction of 4-(5-cyano-2-methylphenyl)sulfonyl chloride with morpholine-3-carboxylic acid in the presence of a base. The reaction proceeds under mild conditions and yields a white solid product. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been widely used in scientific research due to its potential therapeutic effects. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. 4-(5-Cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been used in the development of new drugs for the treatment of cancer, inflammation, and pain.
Propriétés
IUPAC Name |
4-(5-cyano-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c1-9-2-3-10(7-14)6-12(9)21(18,19)15-4-5-20-8-11(15)13(16)17/h2-3,6,11H,4-5,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRCSBUWVGJULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)S(=O)(=O)N2CCOCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(1,2,4-Triazol-1-yl)propanoyl]morpholine-3-carboxylic acid](/img/structure/B7581018.png)
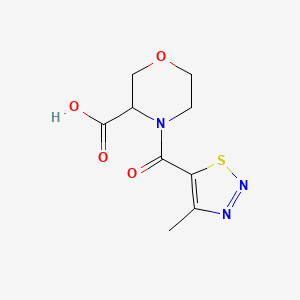
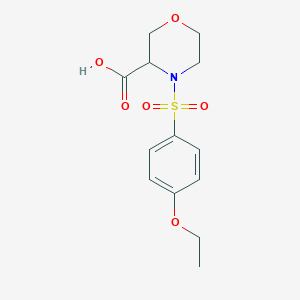
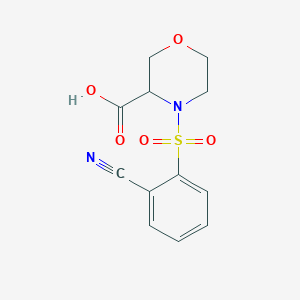
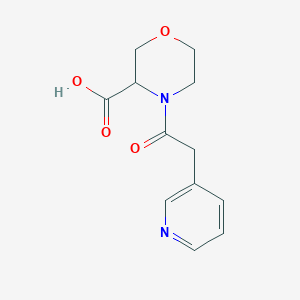
![1-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581044.png)
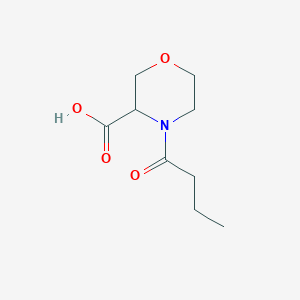
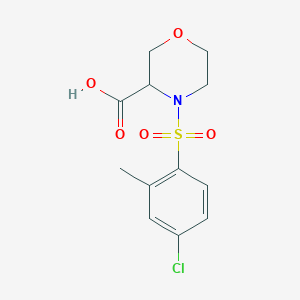
![1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581066.png)

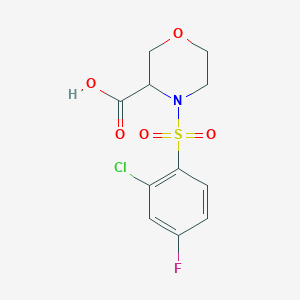
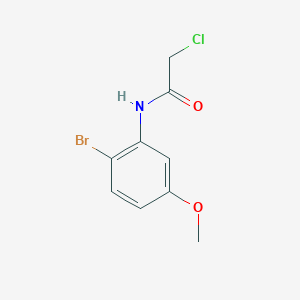
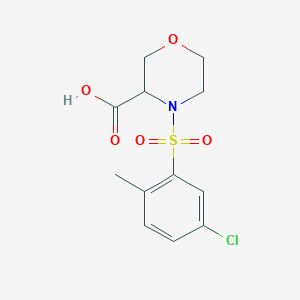
![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581103.png)